molecular formula C12H10N2O6 B1420796 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid CAS No. 892293-07-1

3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid

Cat. No.: B1420796
CAS No.: 892293-07-1
M. Wt: 278.22 g/mol
InChI Key: NOTHTUUNKBDEPM-UHFFFAOYSA-N
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Description

3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid is a complex organic compound with a unique structure that includes a quinazolinone core fused with a dioxolo ring

Preparation Methods

The synthesis of 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate quinazolinone derivative with a dioxolo-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell division .

Comparison with Similar Compounds

Similar compounds to 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid include:

The uniqueness of this compound lies in its specific quinazolinone-dioxolo fusion, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-10(16)1-2-14-11(17)6-3-8-9(20-5-19-8)4-7(6)13-12(14)18/h3-4H,1-2,5H2,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTHTUUNKBDEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Reactant of Route 2
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Reactant of Route 5
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Reactant of Route 6
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid

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